YM-08

Blood-Brain Barrier Pharmacokinetics CNS Drug Delivery

YM-08 is a neutral analog of MKT-077, engineered for blood-brain barrier permeability to study CNS tauopathies. It uniquely reduces phosphorylated tau in brain slices and in vivo, a feat its cationic predecessors cannot achieve. This makes it an essential chemical probe for Alzheimer's research, offering a critical bridge between cellular assays and CNS pharmacology. Procure YM-08 for acute in vivo studies where brain penetration is paramount.

Molecular Formula C19H17N3OS2
Molecular Weight 367.5 g/mol
Cat. No. B12086332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM-08
Molecular FormulaC19H17N3OS2
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCCN1C(=CC2=CC=CC=N2)SC(=C3N(C4=CC=CC=C4S3)C)C1=O
InChIInChI=1S/C19H17N3OS2/c1-3-22-16(12-13-8-6-7-11-20-13)25-17(18(22)23)19-21(2)14-9-4-5-10-15(14)24-19/h4-12H,3H2,1-2H3/b16-12-,19-17+
InChIKeyUYFLAORTCSDPFM-KZEXJOKWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YM-08: A Blood-Brain Barrier Permeable Hsp70 Inhibitor Derived from MKT-077 for CNS Tauopathy Research


YM-08 is a neutral analogue of the heat shock protein 70 (Hsp70) inhibitor MKT-077, designed by replacing the cationic pyridinium moiety with a neutral pyridine to enhance blood-brain barrier (BBB) permeability [1]. It is a cell-permeable, allosteric inhibitor of Hsp70 that reduces phosphorylated tau levels, positioning it as a chemical probe for studying neurodegenerative tauopathies such as Alzheimer's disease [2]. YM-08 is commercially available as a research reagent (CAS 812647-88-4) with a reported purity of ≥99% (HPLC) .

Why Generic Hsp70 Inhibitors Cannot Substitute for YM-08 in CNS-Focused Research


Generic Hsp70 inhibitors such as MKT-077 and YM-01 share a conserved rhodacyanine scaffold but exhibit critical physicochemical and pharmacokinetic divergences that preclude their use as interchangeable tools for central nervous system (CNS) studies [1]. The cationic pyridinium moiety present in MKT-077 and YM-01 severely restricts blood-brain barrier (BBB) penetration, rendering these analogs ineffective for probing Hsp70 biology in the brain . Furthermore, differential binding affinities, tau degradation profiles, and tissue accumulation patterns create distinct experimental signatures that must be accounted for in experimental design and data interpretation [2].

YM-08 Quantitative Differentiation Evidence: Direct Comparative Data vs. MKT-077 and YM-01


Blood-Brain Barrier Penetration: YM-08 vs. MKT-077 and YM-01 in Murine Pharmacokinetics

YM-08 is the only analog among the three that exhibits detectable brain penetration in vivo . Following intravenous administration (6.6 mg/kg) in CD1 mice, YM-08 achieved a brain Cmax of 4 µg/g with a brain/plasma ratio of ~0.25 sustained for at least 18 hours, whereas both MKT-077 and YM-01 showed no detectable BBB permeability [1]. This differential CNS exposure is directly attributable to the replacement of the cationic pyridinium moiety in MKT-077 and YM-01 with a neutral pyridine in YM-08, which improves clogP and enhances passive diffusion across the BBB [2].

Blood-Brain Barrier Pharmacokinetics CNS Drug Delivery

Hsp70 Binding Affinity: IC50 Comparison of YM-08, YM-01, and MKT-077

In competitive binding assays using human Hsc70/HSPA8, YM-08 demonstrates superior binding affinity (IC50 = 0.61 µM) compared to YM-01 (IC50 = 3.2 µM) and MKT-077 (IC50 = 6.4 µM) . This represents a 5.2-fold improvement over YM-01 and a 10.5-fold improvement over MKT-077. The enhanced affinity of YM-08 is notable given its neutral charge, which was originally hypothesized to potentially reduce target engagement compared to the cationic parent compounds [1].

Hsp70 Binding Affinity IC50

Differential Tau Degradation Potency in HeLaC3 Cellular Model

In HeLaC3 cells treated with 30 µM compound for 24 hours, YM-08 exhibits reduced potency for promoting tau degradation compared to MKT-077 and YM-01 . Specifically, YM-08 induces 42% degradation of phosphorylated tau (p-tau) and 64% degradation of total tau, whereas MKT-077 induces 88% p-tau and 89% total tau degradation, and YM-01 induces 81% p-tau and 80% total tau degradation . This lower tau degradation activity may paradoxically be advantageous for certain experimental contexts where partial Hsp70 modulation is desired to avoid complete pathway disruption.

Tauopathy Protein Degradation Hsp70 Inhibition

Metabolic Stability Limitation: CYP3A4 Vulnerability of YM-08 vs. Next-Generation Analog JG-23

YM-08 contains a benzothiazole moiety that is vulnerable to metabolism by CYP3A4, limiting its further application as a chemical probe for long-term in vivo studies [1]. Subsequent optimization efforts produced JG-23, an analog with 12-fold improved metabolic stability in microsome assays while retaining tau-reducing activity in cellular models [2]. This known metabolic liability is a critical factor for experimental design: YM-08 is suitable for acute CNS studies but may require higher or more frequent dosing in extended paradigms [3].

Metabolic Stability CYP3A4 Microsomal Clearance

YM-08: Optimal Research and Procurement Application Scenarios


In Vivo CNS Tauopathy Studies Requiring BBB-Permeable Hsp70 Inhibition

YM-08 is uniquely suited for acute in vivo studies of tau pathology in the central nervous system where blood-brain barrier penetration is non-negotiable [1]. Its demonstrated ability to cross the BBB (Cmax = 4 µg/g, B/P ratio ~0.25 for ≥18 h) makes it the only commercially available Hsp70 inhibitor in its class capable of engaging brain targets following systemic administration . Use YM-08 for short-term pharmacological challenges in transgenic tauopathy mouse models to assess the acute effects of Hsp70 inhibition on tau phosphorylation and synaptic function [2].

Ex Vivo Brain Slice Assays for Target Validation and Mechanism of Action Studies

YM-08 has been validated in cultured brain slices from transgenic P301L tau mice (Tg4510), where it reduces phosphorylated tau levels within 6 hours of treatment [1]. This ex vivo system preserves native neuronal architecture and glial interactions while circumventing the complexity of systemic pharmacokinetics . Researchers can use YM-08 in brain slice assays to dissect the cell-autonomous effects of Hsp70 inhibition on tau homeostasis, providing a physiologically relevant bridge between cell culture and in vivo experiments [2].

Comparative Benchmarking of Hsp70 Inhibitor Scaffolds in Cellular Tau Degradation Assays

YM-08 serves as a critical reference compound for benchmarking the tau degradation efficacy of novel Hsp70 inhibitors in HeLaC3 or similar cellular models [1]. Its well-characterized partial activity (42% p-tau degradation at 30 µM) provides a defined baseline against which the potency of new analogs can be measured . This is particularly valuable for medicinal chemistry programs seeking to balance CNS permeability with tau degradation potency, as YM-08 represents a known trade-off between these two parameters [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for YM-08

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.